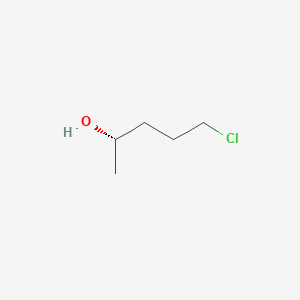
(S)-5-Chloropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Chloro-2-pentanol is a chiral organic compound with the molecular formula C5H11ClO. It is an alcohol with a chlorine atom attached to the fifth carbon in the pentanol chain. The ® designation indicates that the compound has a specific three-dimensional arrangement, making it one of the enantiomers of 5-chloro-2-pentanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-5-Chloro-2-pentanol can be synthesized through various methods. One common approach involves the chlorination of 2-pentanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, ®-5-Chloro-2-pentanol can be produced on a larger scale using similar chlorination methods. The process involves the continuous feed of 2-pentanol and the chlorinating agent into a reactor, followed by separation and purification steps to obtain the desired enantiomer. Advanced techniques such as chiral chromatography may be employed to ensure the enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-chloro-2-pentanone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 5-chloro-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-pentanol, or with amines to form amine derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or various amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: 5-chloro-2-pentanone.
Reduction: 2-pentanol.
Substitution: 2-pentanol or amine derivatives.
Scientific Research Applications
®-5-Chloro-2-pentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
®-5-Chloro-2-pentanol can be compared with other similar compounds such as:
(S)-5-Chloro-2-pentanol: The enantiomer of ®-5-Chloro-2-pentanol, which has the opposite three-dimensional arrangement.
5-Chloro-2-pentanone: An oxidized form of ®-5-Chloro-2-pentanol.
2-Pentanol: The parent alcohol without the chlorine substitution.
Uniqueness
®-5-Chloro-2-pentanol is unique due to its specific chiral configuration, which can lead to different biological activities and reactivities compared to its enantiomer and other related compounds. Its chirality makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C5H11ClO |
|---|---|
Molecular Weight |
122.59 g/mol |
IUPAC Name |
(2S)-5-chloropentan-2-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
FLSMMDCDBMBKCE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCCCl)O |
Canonical SMILES |
CC(CCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
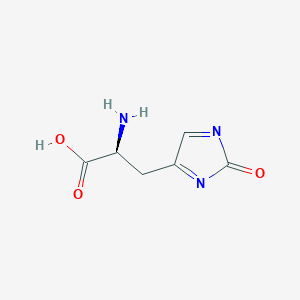

![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
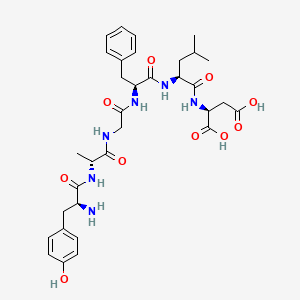
![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)
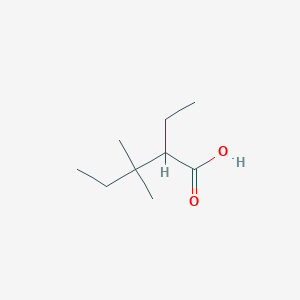
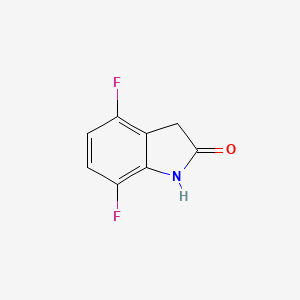
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
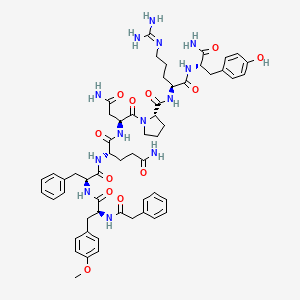
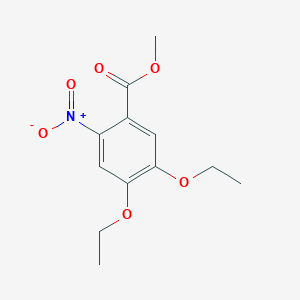
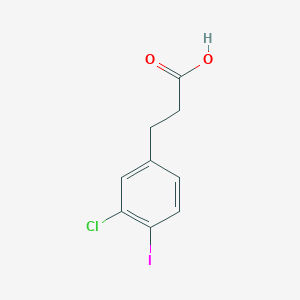
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
